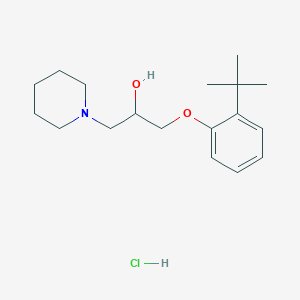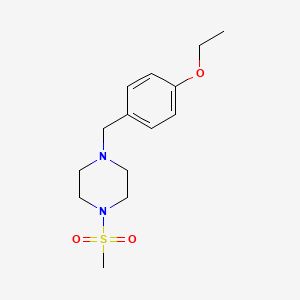![molecular formula C21H24N4OS B4935974 [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone](/img/structure/B4935974.png)
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone is a complex organic compound with a unique structure that combines elements of isoquinoline, imidazothiazole, and piperidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazothiazole intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the production process, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Applications De Recherche Scientifique
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mécanisme D'action
The mechanism by which [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies using molecular dynamics simulations and density functional theory have provided insights into these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Imiquimod Related Compound D: A compound related to imiquimod, used in pharmaceutical research.
Uniqueness
What sets [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone apart is its unique combination of structural elements from isoquinoline, imidazothiazole, and piperidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(24-9-4-1-5-10-24)19-18(25-12-13-27-21(25)22-19)15-23-11-8-16-6-2-3-7-17(16)14-23/h2-3,6-7,12-13H,1,4-5,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSCKNADRYUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B4935893.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B4935906.png)
![methyl (4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)

![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B4935968.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
